2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride
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Overview
Description
2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride is an organic compound with significant applications in various fields of scientific research. It is a crystalline solid, typically appearing as white to off-white powder. This compound is known for its unique structure, which includes an indanone core with an amino group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit kinases and act as dual PDE4/AChE inhibitors , which play crucial roles in various cellular processes.
Mode of Action
Based on its structural similarity to other indenone derivatives, it may interact with its targets through hydrogen bonding or hydrophobic interactions, leading to changes in the activity of the target proteins .
Biochemical Pathways
If it acts as a kinase inhibitor or a pde4/ache inhibitor like its analogs, it could potentially affect signal transduction pathways and neurotransmission .
Result of Action
Similar compounds have shown antibacterial and antifungal properties , suggesting that this compound might also exhibit antimicrobial activity.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which include this compound, have various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As an indole derivative, it may bind with high affinity to multiple receptors , potentially leading to enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
The specific metabolic pathways involving this compound are not well known. Indole derivatives are known to interact with various enzymes and cofactors , suggesting that this compound could also be involved in various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride can be achieved through several methods. One common approach involves the reaction of indanone with ammonia or an amine under acidic conditions to introduce the amino group. The reaction is typically carried out in the presence of a suitable catalyst and solvent, such as hydrochloric acid and ethanol, to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of indanone derivatives.
Reduction: Formation of indanol or indanamine derivatives.
Substitution: Formation of N-substituted indanone derivatives.
Scientific Research Applications
2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-Amino-1-indanone
- 2,3-Dihydro-1H-inden-1-one
- 2-Amino-2,3-dihydro-1H-inden-1-one
Comparison: 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. Compared to its analogs, this compound exhibits distinct reactivity and biological activity, making it a valuable tool in research and development.
Properties
IUPAC Name |
2-amino-2,3-dihydroinden-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8H,5,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORFTSYQWUGEFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6941-16-8 |
Source
|
Record name | 6941-16-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60486 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-2,3-dihydro-1H-inden-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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